

Physical and chemical properties of 5-Bromo-3-chloropyrazin-2-amine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-chloropyrazin-2-amine

Cat. No.: B1522323

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-3-chloropyrazin-2-amine**

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the discovery of novel therapeutic agents. Among these, **5-Bromo-3-chloropyrazin-2-amine** (CAS No: 21943-13-5) emerges as a compound of significant interest.^[1] Its pyrazine core, decorated with an amino group and two distinct, reactive halogen atoms, presents a unique and powerful platform for molecular elaboration.^[1] This guide provides an in-depth analysis of the physical and chemical properties of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential. We will explore its core characteristics, reactivity, analytical protocols, and applications, grounded in authoritative data to ensure scientific integrity.

Core Compound Identity and Structure

Precise identification is the foundation of all chemical research. **5-Bromo-3-chloropyrazin-2-amine** is unambiguously defined by the following identifiers.

- IUPAC Name: **5-bromo-3-chloropyrazin-2-amine**^[2]
- CAS Number: 21943-13-5^{[2][3]}

- Molecular Formula: C₄H₃BrClN₃[\[2\]](#)[\[3\]](#)
- Molecular Weight: 208.44 g/mol [\[2\]](#)
- Canonical SMILES: C1=C(N=C(C(=N1)N)Cl)Br[\[2\]](#)
- InChI Key: RLBJPJMURTWCBMZ-UHFFFAOYSA-N[\[2\]](#)

The structural arrangement, featuring a pyrazine ring substituted at positions 2, 3, and 5, is the source of its versatile reactivity. The amino group at C2 and the chloro group at C3 are adjacent, while the bromo group is located at C5. This specific orientation of functional groups dictates the molecule's electronic properties and steric accessibility, which are crucial considerations for synthetic planning.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for **5-Bromo-3-chloropyrazin-2-amine** are summarized below.

Property	Value	Source(s)
Appearance	Brown or off-white solid	[4] , [5]
Melting Point	128 °C	[3] [6]
Boiling Point	271 °C (at 760 mmHg)	[3] [7]
Density	1.96 g/cm ³	[3] [7]
Flash Point	118 °C	[3] [7]
Vapor Pressure	0.007 mmHg at 25°C	[3]
pKa (Predicted)	0.81 ± 0.10	[6]
XLogP3	1.4	[2] [3]
Topological Polar Surface Area	51.8 Å ²	[2] [3]

Causality Insight: The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding from the amine group and dipole-dipole interactions from the C-Cl and C-Br bonds. The XLogP3 value of 1.4 suggests moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.

Chemical Profile: Reactivity and Synthetic Potential

The synthetic utility of **5-Bromo-3-chloropyrazin-2-amine** is derived from its three primary functional groups. The distinct reactivity of the bromine and chlorine atoms, coupled with the nucleophilic amino group, allows for selective and sequential chemical modifications.

Key Reactive Sites:

- Halogen Atoms (Br and Cl): Both halogens serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of carbon, nitrogen, or oxygen-based substituents. The differential reactivity between C-Br and C-Cl bonds can often be exploited for regioselective functionalization under carefully controlled catalytic conditions.
- Amino Group (-NH₂): The primary amine is a nucleophilic center, capable of participating in reactions such as acylation, alkylation, and diazotization. It also acts as a hydrogen bond donor, influencing the molecule's solubility and interactions with biological targets.

This trifunctional nature makes it an invaluable building block for creating libraries of complex pyrazine derivatives for screening in drug discovery programs.[\[1\]](#)

Caption: Potential derivatization pathways for **5-Bromo-3-chloropyrazin-2-amine**.

Methodologies: Synthesis and Analytical Characterization

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below are representative experimental procedures for the synthesis and analysis of this compound.

Synthesis Protocol: Electrophilic Bromination

The most direct synthesis involves the bromination of 2-amino-3-chloropyrazine.^[4] The causality behind this choice is the activation of the pyrazine ring by the electron-donating amino group, which directs the electrophilic bromine to the C5 position. N-Bromosuccinimide (NBS) is selected as the bromine source for its ease of handling and moderate reactivity compared to elemental bromine.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq, 154 mmol) and chloroform (140 mL). Stir to create a suspension.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq, 173 mmol) to the suspension.
- Heating: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the solution to room temperature. Wash the mixture with deionized water (350 mL) in a separatory funnel.
- Purification: Separate the organic layer. Filter it through a pad of Celite to remove any insoluble byproducts.
- Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator.
- Final Product: The resulting brown solid is **5-Bromo-3-chloropyrazin-2-amine** (yields reported around 69%).^[4] Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of **5-Bromo-3-chloropyrazin-2-amine**.

Analytical Protocol: Purity Assessment by HPLC

Purity verification is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of intermediates like this.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 5 µL.
 - Detection: UV detector at 254 nm.
- Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for use in subsequent synthetic steps.

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are a cornerstone of medicinal chemistry.^[8] The chlorine and bromine atoms on the pyrazine ring can significantly modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and enhance binding affinity to protein targets through halogen bonding. **5-Bromo-3-chloropyrazin-2-amine** serves as a vital starting material for synthesizing compounds with diverse biological activities, including potential anti-inflammatory and anti-bacterial agents.^{[8][9]} Its role as a versatile intermediate allows for the rapid generation of novel chemical entities, accelerating the hit-to-lead and lead optimization phases of drug discovery.^[1]

Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. Based on aggregated GHS data, **5-Bromo-3-chloropyrazin-2-amine** presents several hazards.

GHS Hazard Statements:[2]

- H318: Causes serious eye damage.
- H301/H302: Toxic or harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Handling and Storage:

- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Conclusion

5-Bromo-3-chloropyrazin-2-amine is more than just a chemical intermediate; it is a potent tool for innovation in the pharmaceutical and chemical sciences. Its well-defined physicochemical properties, combined with its versatile and predictable reactivity, provide a robust platform for the synthesis of complex, high-value molecules. By understanding and

applying the principles and protocols outlined in this guide, researchers can confidently and safely unlock the full potential of this important building block to drive the next wave of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. 2-Amino-5-bromo-3-chloropyrazine, CAS No. 21943-13-5 - iChemical [ichemical.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-3-chloropyrazin-2-amine.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522323#physical-and-chemical-properties-of-5-bromo-3-chloropyrazin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com